3-(4-Fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
CAS No.: 904434-11-3
Cat. No.: VC4152509
Molecular Formula: C25H20FNO3
Molecular Weight: 401.437
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904434-11-3 |
|---|---|
| Molecular Formula | C25H20FNO3 |
| Molecular Weight | 401.437 |
| IUPAC Name | 3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-one |
| Standard InChI | InChI=1S/C25H20FNO3/c1-16-3-12-23-21(13-16)25(29)22(24(28)18-6-8-19(26)9-7-18)15-27(23)14-17-4-10-20(30-2)11-5-17/h3-13,15H,14H2,1-2H3 |
| Standard InChI Key | KITQUZHFHHIAQV-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)OC |
Introduction
3-(4-Fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the quinoline family, which is renowned for its diverse pharmacological activities. This compound is particularly significant in medicinal chemistry due to its potential applications in drug discovery and development. The presence of a fluorobenzoyl group and a methoxyphenylmethyl substituent contributes to its unique chemical properties and biological activity.
Synthesis
The synthesis of 3-(4-Fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one involves multi-step organic reactions. These processes often require precise conditions, including temperature control, reaction time optimization, and the use of catalysts to enhance yields. Common solvents used in these reactions include dimethyl sulfoxide and dichloromethane.
Biological Activity and Potential Applications
Quinoline derivatives, including 3-(4-Fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one, are known for their diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. The unique substituents in this compound may enhance its interaction with biological targets, potentially leading to applications in oncology and inflammation-related diseases.
Chemical Reactivity
The compound's reactivity is influenced by its functional groups, which allow it to participate in various chemical reactions. These reactions can be tailored under specific conditions to produce derivatives with enhanced biological activity or chemical properties.
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for monitoring reaction progress and confirming the identity of 3-(4-Fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one. These methods provide detailed insights into the compound's structure and purity.
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